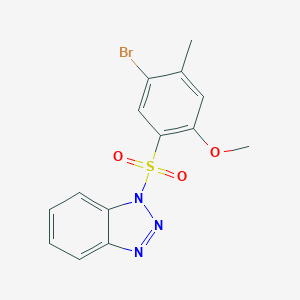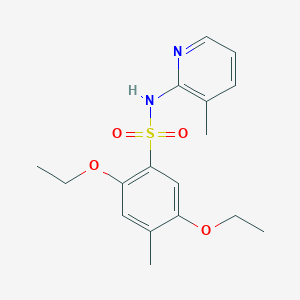
2,5-diethoxy-4-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-diethoxy-4-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide is a chemical compound with a molecular formula C18H23N3O3S. It is commonly referred to as "DMXAA" and has been studied for its potential use in cancer treatment.
Mecanismo De Acción
DMXAA works by activating the STING (stimulator of interferon genes) pathway, which leads to the production of interferons and other immune system molecules. This in turn leads to the activation of immune cells such as T cells and natural killer cells, which can then attack cancer cells. DMXAA has also been shown to have anti-angiogenic effects, meaning it can prevent the growth of new blood vessels that tumors need to survive.
Biochemical and Physiological Effects:
DMXAA has been shown to have a variety of biochemical and physiological effects. It can increase the production of cytokines and chemokines, which are immune system molecules that can help fight cancer. It can also cause the death of cancer cells through a process called apoptosis. In addition, DMXAA can cause changes in blood pressure and heart rate, and can also affect liver and kidney function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMXAA has several advantages for use in lab experiments. It is relatively easy to synthesize and can be produced in large quantities. It has also been shown to be effective in a variety of cancer types, making it a promising candidate for further study. However, DMXAA also has some limitations. It can be toxic at high doses, and its mechanism of action is not fully understood. In addition, its effectiveness can be influenced by factors such as the timing and dosing of treatment.
Direcciones Futuras
There are several potential future directions for the study of DMXAA. One area of interest is in combination therapy with other cancer treatments. DMXAA has been shown to be effective in combination with chemotherapy and radiation therapy, and further study is needed to determine the optimal timing and dosing of these treatments. Another area of interest is in the development of new formulations of DMXAA that can improve its delivery and effectiveness. Finally, further study is needed to fully understand the mechanism of action of DMXAA, which could lead to the development of new and more effective cancer treatments.
Métodos De Síntesis
DMXAA can be synthesized through a multi-step process starting with the reaction of 3-methyl-2-pyridinecarboxylic acid with thionyl chloride to form 3-methyl-2-pyridinecarbonyl chloride. This is then reacted with 2,5-diethoxy-4-methylbenzenesulfonamide to form DMXAA.
Aplicaciones Científicas De Investigación
DMXAA has been studied extensively for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of cancer types, including lung, breast, and colon cancer. DMXAA works by activating the immune system to attack cancer cells, and has been shown to be effective in combination with other cancer treatments such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
2,5-diethoxy-4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S/c1-5-22-14-11-16(15(23-6-2)10-13(14)4)24(20,21)19-17-12(3)8-7-9-18-17/h7-11H,5-6H2,1-4H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYNXHGOKLUWJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)NC2=C(C=CC=N2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-diethoxy-4-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

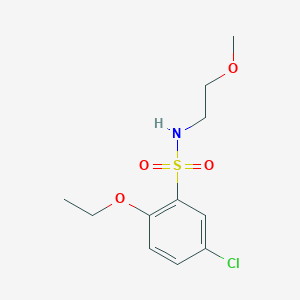
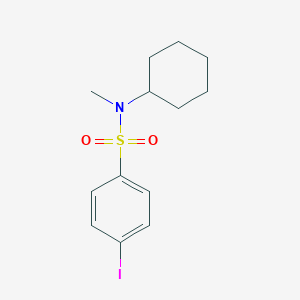
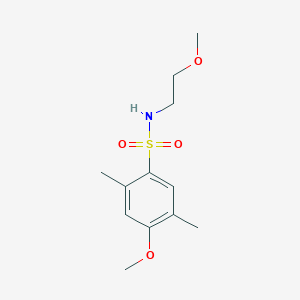
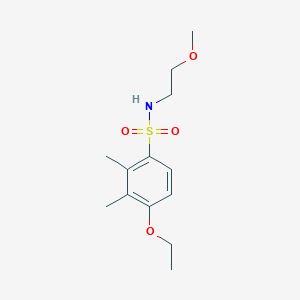

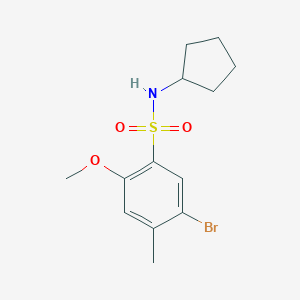
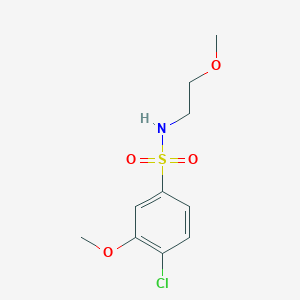

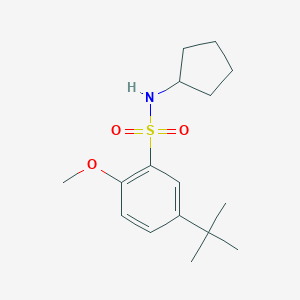
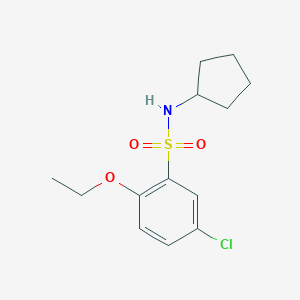


![1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B497872.png)
